molecular formula C8H12MgN2O8 B075551 DL-Aspartic acid hemimagnesium salt CAS No. 1187-91-3

DL-Aspartic acid hemimagnesium salt

Cat. No. B075551
CAS RN: 1187-91-3
M. Wt: 288.49 g/mol
InChI Key: RXMQCXCANMAVIO-UHFFFAOYSA-L
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Description

DL-Aspartic acid hemimagnesium salt is a compound with the linear formula C4H6NO4 · 1/2Mg . It is commonly used as a food supplement and food additive because it can promote the synthesis of protein in the human body . It also has a positive effect on the nervous system and cardiovascular system .


Molecular Structure Analysis

The molecular weight of DL-Aspartic acid hemimagnesium salt is 144.25 . Its molecular formula is C4H6NO4 · 1/2Mg . The SMILES string representation of the molecule is [Mg++].NC(CC(O)=O)C([O-])=O.NC(CC(O)=O)C([O-])=O .


Physical And Chemical Properties Analysis

DL-Aspartic acid hemimagnesium salt has a molecular weight of 144.25 and a molar mass of 227.45 . It has a boiling point of 264.1°C at 760 mmHg and a flash point of 113.5°C . The vapor pressure is 0.00289mmHg at 25°C .

Scientific Research Applications

Pharmaceutical Applications

In the pharmaceutical arena, magnesium-dl-aspartate serves as a crucial building block. Researchers use it to synthesize novel drug candidates targeting various health conditions .

Bioavailability and Absorption

Studies indicate that magnesium from magnesium aspartates (including magnesium-dl-aspartate) has good bioavailability. It is comparable to other organic magnesium salts and more soluble inorganic magnesium salts .

Alzheimer’s Disease (AD) Research

Recent investigations highlight the role of magnesium in AD pathogenesis. Reduced magnesium levels are observed in AD patients, although the exact mechanisms remain unclear .

Safety And Hazards

While specific safety and hazard information for DL-Aspartic acid hemimagnesium salt is not available, it is generally recommended to avoid contact with skin and eyes .

properties

IUPAC Name

magnesium;2-aminobutanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO4.Mg/c5-2(4(8)9)1-3(6)7;/h2H,1,5H2,(H,6,7)(H,8,9);/q;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFFJLMKHRCXLJO-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)[O-])N)C(=O)[O-].[Mg+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5MgNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

DL-Aspartic acid hemimagnesium salt

CAS RN

1187-91-3
Record name Magnesium dihydrogen di-DL-aspartate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.013.366
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the solubility of Magnesium-DL-Aspartate in water at different temperatures?

A1: Research has shown that the solubility of Magnesium-DL-Aspartate in water increases with temperature []. For instance, its solubility was determined at various temperatures ranging from 278 K to 343 K. While the specific values at each temperature point are not provided in the abstract, this positive correlation suggests that higher temperatures enhance the dissolution of Magnesium-DL-Aspartate in aqueous solutions.

Q2: How does the enthalpy of solution for Magnesium-DL-Aspartate compare to other related compounds?

A2: The apparent molar enthalpy of solution (ΔsolHm) for Magnesium-DL-Aspartate at 298.15 K was determined to be 11.7 kJ mol−1 [] and 11.5 kJ mol−1 [] in separate studies. This value is considerably lower than the enthalpies of solution reported for other compounds investigated in the same studies, such as o-acetylsalicylic acid (22.9 kJ mol−1) [], 4-aminosalicylic acid (26.1 kJ mol−1) [], and p-toluic acid (24.0 kJ mol−1) []. The lower enthalpy of solution for Magnesium-DL-Aspartate suggests that its dissolution in water is less endothermic, indicating a more favorable thermodynamic process compared to the other compounds studied.

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